molecular formula C10H8ClN3O3 B1621159 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole CAS No. 298187-48-1

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B1621159
M. Wt: 253.64 g/mol
InChI Key: CTSDFOQGUVRPGN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a nitrophenyl group.

Mechanism Of Action

The exact mechanism of action of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemical And Physiological Effects

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have a low toxicity profile in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro studies. However, one limitation is its limited solubility in water, which may make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole. One potential direction is to investigate its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. Another potential direction is to study its potential use in combination with other antibacterial or antifungal agents to enhance their efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.

Scientific Research Applications

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.

properties

IUPAC Name

2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-6-4-7(2-3-8(6)14(15)16)10-13-12-9(5-11)17-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSDFOQGUVRPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382029
Record name 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

CAS RN

298187-48-1
Record name 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
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2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

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